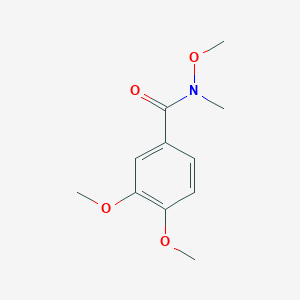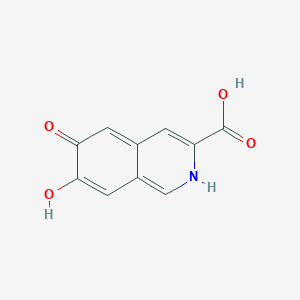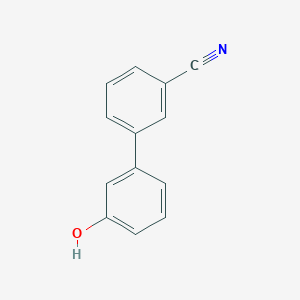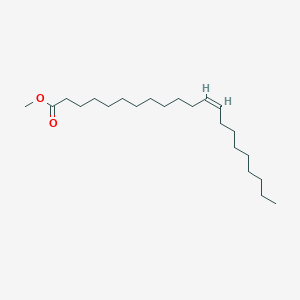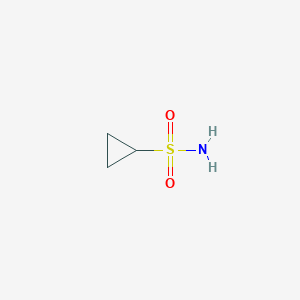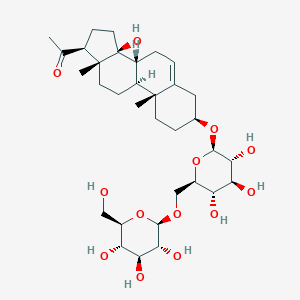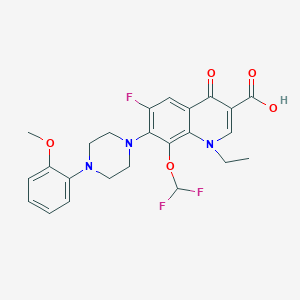
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, also known as EFPI-1, is a quinolone derivative that has shown promising results in scientific research applications. It is a synthetic compound that has been developed to target bacterial infections, specifically those caused by gram-negative bacteria.
Mechanism Of Action
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid works by inhibiting DNA synthesis in bacteria, specifically by targeting the enzyme DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition leads to the death of the bacteria. 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has also been shown to disrupt bacterial cell membranes, further contributing to its antibacterial activity.
Biochemical And Physiological Effects
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been found to have low toxicity and high selectivity towards bacterial cells, making it a promising candidate for further development as an antibacterial agent. It has also been shown to have good stability in biological fluids, suggesting that it may be suitable for use in vivo.
Advantages And Limitations For Lab Experiments
One advantage of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it useful for treating a variety of bacterial infections. However, its effectiveness against gram-positive bacteria is limited, and further research is needed to determine its potential use in treating infections caused by these bacteria.
List of
Future Directions
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in vivo.
3. Development of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid as a topical antibacterial agent for use in wound care.
4. Investigation of the potential use of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in combination with other antibiotics to enhance antibacterial activity.
5. Exploration of the potential use of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in treating infections caused by antibiotic-resistant bacteria.
Conclusion
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is a promising antibacterial agent that has shown effectiveness against gram-negative bacteria and bacterial biofilms. Its low toxicity and high selectivity make it a potential candidate for further development as an antibacterial agent. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid involves several steps, including the condensation of 2-methoxyaniline and ethyl acetoacetate, followed by the formation of a quinoline ring through a cyclization reaction. The resulting compound is then subjected to a series of reactions to introduce the difluoromethoxy and piperazine moieties, leading to the final product.
Scientific Research Applications
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties, particularly against gram-negative bacteria. It has been shown to be effective against several strains of bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has also been found to be effective against bacterial biofilms, which are notoriously difficult to treat with traditional antibiotics.
properties
CAS RN |
153468-00-9 |
|---|---|
Product Name |
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid |
Molecular Formula |
C24H24F3N3O5 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
8-(difluoromethoxy)-1-ethyl-6-fluoro-7-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H24F3N3O5/c1-3-28-13-15(23(32)33)21(31)14-12-16(25)20(22(19(14)28)35-24(26)27)30-10-8-29(9-11-30)17-6-4-5-7-18(17)34-2/h4-7,12-13,24H,3,8-11H2,1-2H3,(H,32,33) |
InChI Key |
DEISLDFBMJLVTC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)OC(F)F)N3CCN(CC3)C4=CC=CC=C4OC)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)OC(F)F)N3CCN(CC3)C4=CC=CC=C4OC)F)C(=O)O |
Other CAS RN |
153468-00-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
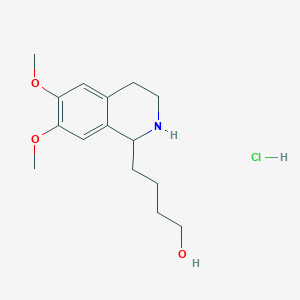
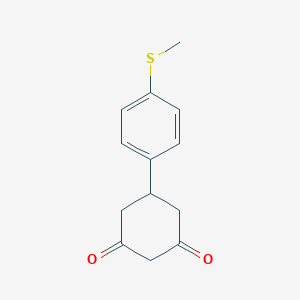
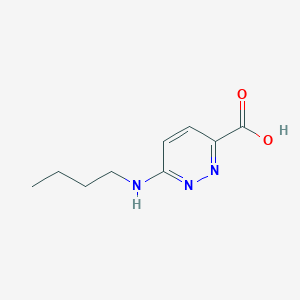

![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
